molecular formula C17H23N3O2 B2354351 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-phenylbutanamide CAS No. 2034224-93-4

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-phenylbutanamide

Cat. No. B2354351
M. Wt: 301.39
InChI Key: XMZZEZYFFUYRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole ring is a common feature in many important biological compounds such as histidine, purine, histamine and DNA based structures .


Molecular Structure Analysis

The imidazole ring in the molecule is essentially planar and forms a dihedral angle with the nitro group . The molecule may have an anti-periplanar conformation with respect to the C-C bond of the central ethane unit and the two imidazole rings are parallel to each other .


Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical and biological properties . They can undergo various chemical reactions due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

  • Pharmaceutical Field

    • Imidazole has become an important synthon in the development of new drugs .
    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
  • Antibacterial Investigation

    • N-substituted imidazole derivatives were synthesized that involves Suzuki coupling reaction .
    • They were screened for their antibacterial activity against gram-positive bacterial strains, Bacillus subtilis and Staphylococcus aureus .
    • Some compounds exhibited remarkable activity compared to the reference streptomycin .
  • Anti-tubercular Activity

    • Nandha et al. synthesized 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole and evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain by MABA assay using Isoniazid as a reference drug .
  • Antiprotozoal Activity

    • A series of 19 new 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives was synthesized starting from the properly substituted 1,2-phenylendiamine .
    • These compounds were tested against protozoa Trichomonas vaginalis, Giardia intestinalis and Entamoeba histolytica .
    • Experimental evaluations revealed strong activity for all tested compounds, having IC50 values in the nanomolar range, which were even better than metronidazole, the drug of choice for these parasites .
  • Suzuki Coupling Reaction

    • N-substituted imidazole derivatives were synthesized that involves Suzuki coupling reaction .
    • This reaction was between 1-(2-((4-bromobenzyl)oxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole and various aryl boronic acids using Pd(dppf)Cl2 with DCM as the catalyst in 1,4-dioxane/H2O (2 : 1) solvent and using potassium carbonate as base .
  • Anti-Inflammatory and Antitumor Activity

    • Imidazole derivatives show a broad range of biological activities, including anti-inflammatory and antitumor effects .
    • These properties make them valuable in the development of new drugs .
  • Antidiabetic and Anti-allergic Activity

    • Imidazole derivatives have been reported to exhibit antidiabetic and anti-allergic activities .
    • This makes them potential candidates for the development of drugs targeting these conditions .
  • Antipyretic and Antiviral Activity

    • Imidazole derivatives also show antipyretic (fever-reducing) and antiviral activities .
    • These properties further expand their potential therapeutic applications .
  • Antioxidant and Anti-amoebic Activity

    • Imidazole derivatives have been found to possess antioxidant and anti-amoebic activities .
    • These activities contribute to their potential as therapeutic agents .
  • Antihelmintic and Antifungal Activity

    • Imidazole derivatives exhibit antihelmintic (anti-parasitic) and antifungal activities .
    • These properties make them useful in the treatment of various parasitic and fungal infections .
  • Ulcerogenic Activity

    • Some imidazole derivatives have been reported to have ulcerogenic activity .
    • This means they can potentially induce ulcers, which is an important consideration in their therapeutic use .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . Therefore, “N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-phenylbutanamide” and similar compounds could be of interest for future research and drug development.

properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-2-16(15-6-4-3-5-7-15)17(21)19-9-12-22-13-11-20-10-8-18-14-20/h3-8,10,14,16H,2,9,11-13H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZZEZYFFUYRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCOCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-phenylbutanamide

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